molecular formula C18H18BrN3O2 B2674547 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-22-8

1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2674547
CAS No.: 894019-22-8
M. Wt: 388.265
InChI Key: MIYSPMXTYPUTIL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Urea Formation: The final step involves the reaction of the brominated phenyl compound with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a chlorine atom instead of bromine.

    1-(3-fluorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a fluorine atom instead of bromine.

    1-(3-iodophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea lies in the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs with different halogen atoms.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-12-5-7-16(8-6-12)22-11-15(10-17(22)23)21-18(24)20-14-4-2-3-13(19)9-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSPMXTYPUTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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